molecular formula C24H30N4O6S2 B11641996 N,N'-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanediamide

N,N'-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanediamide

Cat. No.: B11641996
M. Wt: 534.7 g/mol
InChI Key: BIOMSHUVRFLEHK-UHFFFAOYSA-N
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Description

N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanediamide is a complex organic compound characterized by the presence of pyrrolidine and sulfonyl groups attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanediamide typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenyl derivatives with butanediamide. The process often requires the use of specific catalysts and solvents to facilitate the reaction. Commonly used reagents include pyrrolidine, sulfonyl chlorides, and butanediamide precursors. The reaction conditions may vary, but they generally involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanediamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The pyrrolidine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine rings and sulfonyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
  • N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone
  • N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)benzenesulfonamide

Uniqueness

N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanediamide is unique due to its butanediamide backbone, which provides additional sites for chemical modification and interaction with molecular targets. This distinguishes it from other similar compounds that may only contain single pyrrolidine or sulfonyl groups.

Properties

Molecular Formula

C24H30N4O6S2

Molecular Weight

534.7 g/mol

IUPAC Name

N,N'-bis(4-pyrrolidin-1-ylsulfonylphenyl)butanediamide

InChI

InChI=1S/C24H30N4O6S2/c29-23(25-19-5-9-21(10-6-19)35(31,32)27-15-1-2-16-27)13-14-24(30)26-20-7-11-22(12-8-20)36(33,34)28-17-3-4-18-28/h5-12H,1-4,13-18H2,(H,25,29)(H,26,30)

InChI Key

BIOMSHUVRFLEHK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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